1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It features a difluorophenyl group, a furan moiety, and a thiophene ring, contributing to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 399.43 g/mol .
This compound can be sourced from chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. It is primarily intended for non-human research applications.
The compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. Its structural components suggest potential interactions with various biological targets, making it an interesting candidate for further pharmacological studies.
The synthesis of 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The general approach includes:
Careful control over reaction conditions is essential to achieve high yields and purity.
The molecular structure of 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide can be represented using various chemical notation systems:
InChI=1S/C17H15F2NO4S2/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-25-9-13)16-2-1-6-24-16/h1-9,20-21H,10-11H2
C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O
The compound has a CAS number of 2034261-66-8, which helps in identifying it in chemical databases . The structure reveals functional groups that may interact with biological systems.
The compound's reactivity can be analyzed based on its functional groups:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would depend on the desired transformations and are critical for optimizing yield and selectivity .
The mechanism of action for 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide likely involves:
Research into similar compounds suggests that structural motifs like those present in this compound often exhibit significant interactions with therapeutic targets .
While specific solubility data is not available, compounds with similar structures often exhibit moderate solubility in organic solvents due to their hydrophobic regions.
Key chemical properties include:
Further characterization techniques such as NMR spectroscopy or mass spectrometry would provide additional insights into its physical properties.
The potential applications of 1-(2,5-difluorophenyl)-N-(2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl)methanesulfonamide include:
Further investigation into this compound's biological activity could reveal additional therapeutic applications and mechanisms worth exploring in drug design and development .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8